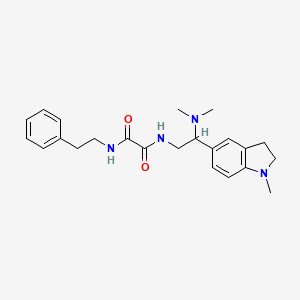

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide, commonly known as DMXAA, is a small molecule compound that has gained significant attention in scientific research due to its potential anti-tumor properties. This compound was initially discovered in the 1990s as a vasodilator, but later studies showed that it had anti-tumor activity in preclinical models.

Scientific Research Applications

Topoisomerase I-Targeting and Cytotoxicity

Studies have highlighted the potential of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide in cancer treatment. Variations at the 11-position of certain compounds with a related structure have shown potent topoisomerase I-targeting activity and cytotoxicity. These findings are significant in the context of anticancer agents as they provide insights into the structural activity relationships and the therapeutic potential of these compounds (Ruchelman et al., 2004).

Biocompatible Block Copolymer Synthesis

In the field of materials science, the structurally similar compound 2-(dimethylamino)ethyl methacrylate (DMA) has been utilized to create biocompatible block copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, showcasing the potential for biomedical applications (Bütün et al., 2001).

Development of Fluorescent Markers

Compounds containing the dimethylamino group have been researched for their bright fluorescence properties. These properties are crucial for the development of fluorescent markers in biomedical applications, offering innovative solutions in imaging and diagnostic techniques (Galunov et al., 2003).

Facilitating Transdermal Drug Delivery

Research into esters and amides of hexanoic acid substituted with a tertiary amino group, related to the chemical structure , has shown promising results as transdermal permeation enhancers. This work suggests potential applications in enhancing the delivery of drugs through the skin, improving therapeutic efficacy and patient compliance (Farsa et al., 2010).

Electroluminescent Layer Development

Studies have also focused on low-molecular-weight compounds with potential applications in electroluminescent layers for organic light-emitting devices. These compounds could lead to advancements in display technology, offering more energy-efficient and versatile solutions (Dobrikov et al., 2011).

properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-26(2)21(18-9-10-20-19(15-18)12-14-27(20)3)16-25-23(29)22(28)24-13-11-17-7-5-4-6-8-17/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYAELNYGQHACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)

![(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2802392.png)

![3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2802393.png)

![[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)